molecular formula C16H13NO2 B112921 4-Benzyloxyindole-3-carboxaldehyde CAS No. 7042-71-9

4-Benzyloxyindole-3-carboxaldehyde

Cat. No.: B112921
CAS No.: 7042-71-9
M. Wt: 251.28 g/mol
InChI Key: WURDDLFAUSUSLT-UHFFFAOYSA-N
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Description

4-Benzyloxyindole-3-carboxaldehyde: is a chemical compound with the molecular formula C₁₆H₁₃NO₂ and a molecular weight of 251.28 g/mol . It is characterized by the presence of a benzyloxy group attached to the fourth position of the indole ring and a carboxaldehyde group at the third position. This compound is a yellow crystalline solid and is primarily used in organic synthesis and research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxyindole-3-carboxaldehyde can be achieved through several methods. One common approach involves the reaction of indole with methyl bromide to obtain 4-bromoindole. This intermediate is then reacted with benzyl alcohol, followed by condensation, oxidation, and dehydration reactions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyloxyindole-3-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: 4-Benzyloxyindole-3-carboxylic acid.

    Reduction: 4-Benzyloxyindole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Benzyloxyindole-3-carboxaldehyde has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • 4-Hydroxyindole-3-carboxaldehyde
  • 4-Methoxyindole-3-carboxaldehyde
  • 4-Benzyloxyindole-3-methanol

Comparison: 4-Benzyloxyindole-3-carboxaldehyde is unique due to the presence of both benzyloxy and carboxaldehyde functional groups. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis. Compared to its analogs, such as 4-Hydroxyindole-3-carboxaldehyde and 4-Methoxyindole-3-carboxaldehyde, the benzyloxy group provides additional stability and reactivity, making it suitable for a broader range of applications .

Properties

IUPAC Name

4-phenylmethoxy-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-10-13-9-17-14-7-4-8-15(16(13)14)19-11-12-5-2-1-3-6-12/h1-10,17H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURDDLFAUSUSLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2C(=CN3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426780
Record name 4-Benzyloxyindole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57261296
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7042-71-9
Record name 4-Benzyloxyindole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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